
5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid, also known as 2-CPMF, is a versatile organic compound that has a wide range of applications in chemical synthesis, scientific research, and other fields. It is a white crystalline solid that is soluble in water and has a molecular formula of C9H6O4N. 2-CPMF is an important intermediate in the production of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various polymers, and in the production of other compounds such as 2-cyanoacrylic acid, 2-cyanobenzaldehyde, and 2-cyanobenzyl alcohol.
Aplicaciones Científicas De Investigación
Enzyme-catalyzed Synthesis of Furan Derivatives
A study by Dijkman et al. (2014) demonstrated the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This process involves four consecutive oxidations, highlighting the potential of biocatalysis in synthesizing furan derivatives at ambient conditions (Dijkman, Groothuis, & Fraaije, 2014).
Biocatalytic Production of Furan Carboxylic Acids
Jia et al. (2019) reported a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing the byproduct H2O2 for cofactor regeneration. This method achieved yields of over 95%, indicating the efficiency of biocatalytic processes in generating furan derivatives (Jia, Zong, Zheng, & Li, 2019).
Production of Acid Chloride Derivatives from Biomass-derived Furans
Dutta, Wu, and Mascal (2015) described the production of acid chloride derivatives from 5-(chloromethyl)furfural and furan-2,5-dicarboxylic acid, showcasing the versatility of furan derivatives as intermediates for biofuel and polymer synthesis (Dutta, Wu, & Mascal, 2015).
Antimicrobial and Antioxidant Properties
Studies on furan derivatives isolated from natural sources have shown significant biological activities, including antimicrobial and antioxidant properties. For example, Ma et al. (2016) isolated furan derivatives with potent antibacterial activity from Aspergillus flavus, highlighting the potential of furan compounds in pharmaceutical applications (Ma, Ma, Li, & Wang, 2016).
Polymer Industry Applications
Research into the synthesis of biobased polyesters using furan derivatives as building blocks, such as the work by Jiang et al. (2014), illustrates the potential of these compounds in creating sustainable materials for the polymer industry (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Propiedades
IUPAC Name |
5-[(2-cyanophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-3-1-2-4-11(9)17-8-10-5-6-12(18-10)13(15)16/h1-6H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIAFULSQAAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


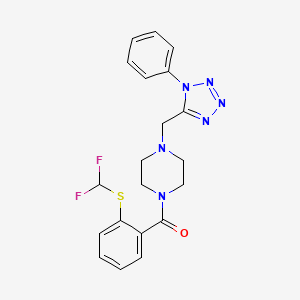
![N-butyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2794917.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)
![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)
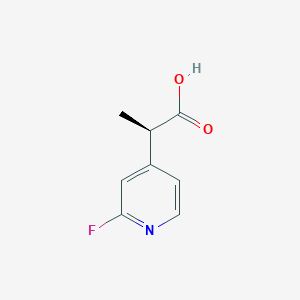
![N-(2,6-diethylphenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2794924.png)
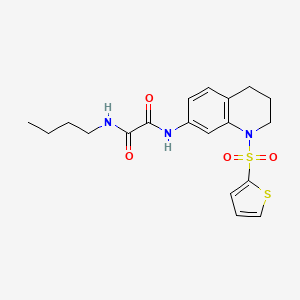
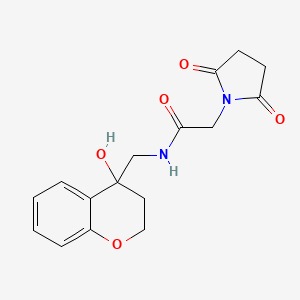
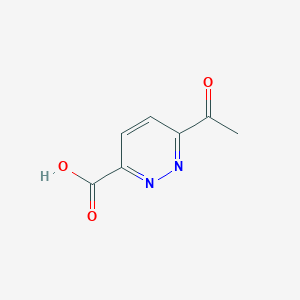
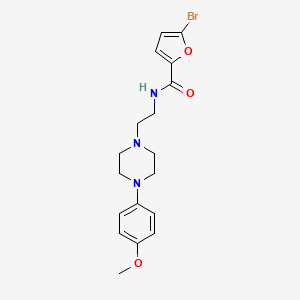
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2794934.png)